3-Amino-6-chloro-2(1H)-pyridinethione

Description

Historical Development and Significance of Pyridinethione Scaffolds

The chemistry of pyridinethiones, organosulfur compounds with the molecular formula C5H5NOS, has been a subject of interest for many years. wikipedia.org These compounds exist in a tautomeric equilibrium between the thione (lactam) and thiol (lactim) forms, with the thione form generally predominating in both solid and solution phases. wikipedia.orgnih.gov The development of synthetic routes to access a wide array of substituted pyridinethiones has been a continuous effort in organic chemistry. researchgate.netgrowingscience.com The significance of the pyridinethione scaffold is underscored by its presence in commercially important compounds like zinc pyrithione (B72027), which is widely used as an antifungal and antibacterial agent in antidandruff shampoos and antifouling paints. wikipedia.org The versatility of the pyridinethione core allows it to serve as a precursor for the synthesis of various other heterocyclic systems, making it a valuable building block in medicinal and materials chemistry. frontiersin.org

Overview of Heterocyclic Thiocarbonyl Compounds in Organic Synthesis

Heterocyclic compounds containing a thiocarbonyl group (C=S) are a distinct class of molecules with reactivity that is often complementary to their carbonyl (C=O) analogs. The inherent properties of the thiocarbonyl group, such as a longer and weaker carbon-sulfur double bond compared to the carbon-oxygen double bond, and the greater polarizability of sulfur, lead to unique chemical behavior. These compounds are valuable intermediates in organic synthesis, participating in a variety of reactions including cycloadditions and as precursors to other sulfur-containing heterocycles. researchgate.net The synthesis of functionalized pyridinethiones, for instance, can be achieved through various methods, including the reaction of cyanothioacetamide with diketones. researchgate.net Furthermore, the thiocarbonyl group in pyridinethiones can be selectively alkylated to form S-alkyl derivatives, which can then undergo further cyclization reactions to produce fused heterocyclic systems like thieno[2,3-b]pyridines. osi.lvnih.gov

Structural Features and Electronic Properties of 3-Amino-6-chloro-2(1H)-pyridinethione within the Pyridinethione Class

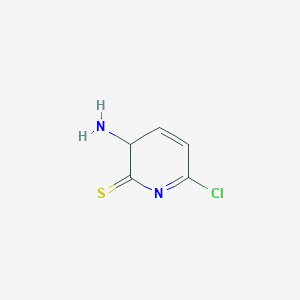

This compound is a specific derivative of the pyridinethione family, characterized by the presence of an amino group at the 3-position and a chlorine atom at the 6-position of the pyridine (B92270) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H5ClN2S |

| Molecular Weight | 160.62 g/mol |

| Appearance | Light yellow to yellow solid |

| Purity | >97% |

| CAS Number | 27467-92-1 |

This data is compiled from supplier information. cymitquimica.com

The structural arrangement of the substituents has a profound impact on the electronic properties of the molecule. The amino group, being an electron-donating group, increases the electron density of the pyridine ring through resonance. Conversely, the chlorine atom is an electron-withdrawing group due to its high electronegativity, which decreases the electron density of the ring via an inductive effect. The interplay of these opposing electronic effects, along with the inherent properties of the pyridinethione core, dictates the molecule's reactivity, acidity, and potential for intermolecular interactions. For instance, the presence of the amino group can influence the tautomeric equilibrium and provide an additional site for chemical reactions.

Contextual Importance of the this compound Moiety in Contemporary Chemical Research

The presence of both a halogen atom and an amino group on the pyridinethione scaffold makes this compound a molecule of interest in medicinal chemistry research. Halogenation is a common strategy in drug design to enhance a compound's metabolic stability, binding affinity to biological targets, and lipophilicity, which in turn can improve its pharmacokinetic profile. tutorchase.comnih.govresearchgate.net Halogen atoms can participate in halogen bonding, a noncovalent interaction that can contribute to the binding of a ligand to a protein. nih.gov

The amino group provides a handle for further synthetic modifications, allowing for the construction of more complex molecules. Additionally, the pyridinone and pyridinethione cores are considered "privileged scaffolds" in medicinal chemistry, as they are found in a wide range of biologically active compounds with antitumor, antimicrobial, and anti-inflammatory properties, among others. nih.govfrontiersin.org Therefore, the this compound moiety represents a versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of functional groups offers opportunities for the development of new chemical entities with tailored biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C5H5ClN2S |

|---|---|

Molecular Weight |

160.63 g/mol |

IUPAC Name |

3-amino-6-chloro-3H-pyridine-2-thione |

InChI |

InChI=1S/C5H5ClN2S/c6-4-2-1-3(7)5(9)8-4/h1-3H,7H2 |

InChI Key |

XCRXLULQQMAWBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=S)C1N)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Chemistry of 3 Amino 6 Chloro 2 1h Pyridinethione

Tautomeric Equilibrium: 2(1H)-Pyridinethione ⇌ 2-Pyridinethiol Forms

Like other pyridinethiones, 3-Amino-6-chloro-2(1H)-pyridinethione exists as a dynamic equilibrium between two tautomeric forms: the 2(1H)-pyridinethione (thione) form and the 2-pyridinethiol (thiol) form. This tautomerism is a critical determinant of its chemical reactivity. The equilibrium is influenced by various factors, including the physical state, solvent, and the electronic effects of the ring substituents.

Figure 1: Tautomeric equilibrium between the thione and thiol forms of this compound.

Experimental Probing of Thione-Thiol Tautomerism in Pyridinethiones

Experimental studies on various pyridinethione compounds have consistently shown that the thione form is predominant in both solid and solution phases. nih.govresearchgate.net Spectroscopic methods are key to elucidating this preference.

In infrared (IR) spectroscopy, the presence of a strong absorption band corresponding to the C=S stretching vibration (νC=S) and the absence of a significant S-H stretching band (νS-H) in the solid-state spectrum confirm the thione structure. nih.gov Similarly, UV-visible spectroscopy offers insights into the tautomeric state in solution. Thione tautomers typically exhibit an absorption maximum between 300 and 400 nm, which is attributed to the n→π* electronic transition of the C=S group, whereas thiol tautomers generally absorb at wavelengths below 300 nm (π→π* transition). nih.gov For the parent 2-pyridinethione, no spectroscopic evidence for the thiol form was observed in various organic solvents, reinforcing the dominance of the thione tautomer. rsc.org NMR spectroscopy in solution also supports the prevalence of the thione form. nih.gov

Computational Studies on Tautomeric Preferences and Energy Landscapes

Quantum-chemical calculations, including ab initio and Density Functional Theory (DFT) methods, have been extensively used to model the energy landscapes of pyridinethione tautomerism. nih.govorganic-chemistry.org These studies corroborate experimental findings, indicating that while the thiol form (2-pyridinethiol) can be more stable in the gas phase by a small margin, the thione form (2-pyridinethione) is significantly stabilized in solution. rsc.orgorganic-chemistry.org

For the parent 2-pyridinethione, high-level calculations (CCSD(T)/cc-pVTZ) showed the thiol tautomer to be more stable than the thione form by 2.61 kcal/mol in the gas phase. rsc.org However, the thione form possesses a much larger dipole moment (typically 2-3 times greater than the thiol form), leading to stronger interactions with polar solvent molecules. nih.govrsc.org This strong solvation effect in polar media overrides the intrinsic gas-phase stability, making the thione the thermodynamically favored tautomer in solution. rsc.org The energy barrier for the direct intramolecular proton transfer is computationally predicted to be high (25-30 kcal/mol), suggesting that tautomerization in solution is more likely facilitated by intermolecular mechanisms, such as through hydrogen-bonded dimers or via solvent-assisted proton transfer. rsc.orgwikipedia.org

Table 1: Theoretical Predictions of Dipole Moments and Energy Differences for Parent 2-Pyridinethione Tautomers

| Tautomer | Medium | Dipole Moment (Debye) | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thione | Vacuum | 4.0 - 5.0 | Favored in Solution | nih.gov, rsc.org |

| Thiol | Vacuum | 1.5 - 2.0 | Favored in Gas Phase | nih.gov, rsc.org |

| Thione | Cyclohexane | - | Favored by 1.96 | rsc.org |

| Thione | Water | Higher than Thiol | Favored | nih.gov, wikipedia.org |

Note: Values are generalized from studies on parent and substituted pyridinethiones. The large dipole moment of the thione form leads to its stabilization in polar solvents.

Influence of Substituents (e.g., 3-amino, 6-chloro groups) and Solvent Environment on Tautomeric Equilibria

The position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents on the pyridine (B92270) ring and the polarity of the solvent. wikipedia.orgresearchgate.net

Substituent Effects:

Electron-withdrawing groups , such as the 6-chloro substituent, have a significant impact on the relative energies and activation barriers of tautomerization. wikipedia.org The chlorine atom's inductive electron-withdrawing effect can influence the acidity of the N-H proton and the basicity of the nitrogen and sulfur atoms, thereby altering the energetic landscape of the equilibrium.

Electron-donating groups , like the 3-amino substituent, also modulate the equilibrium. The amino group can increase the electron density of the pyridine ring through resonance. This increased electron density can affect the stability of the charged intermediates in proton transfer pathways. researchgate.net Studies on related heterocyclic systems show that electron-donating groups can shift the equilibrium towards the thiol form, although the thione form often remains dominant. nih.gov

For this compound, the combined electronic effects of the electron-donating amino group and the electron-withdrawing chloro group, in concert with solvent effects, will determine the precise position of the thione-thiol equilibrium. However, based on the extensive data for related systems, the thione form is expected to be the major, if not exclusive, species present in most common solvents.

Electrophilic Transformations of the Thione Group

The predominance of the thione tautomer and the high nucleophilicity of its sulfur atom make electrophilic attack at the sulfur center a primary pathway for derivatization. Reactions with alkylating and acylating agents proceed regioselectively to yield S-substituted products.

S-Alkylation Reactions and Regioselectivity

The reaction of this compound with alkyl halides in the presence of a base proceeds regioselectively to furnish the corresponding S-alkylated derivatives, which are 2-(alkylthio)pyridines. The sulfur atom of the thione group is a soft nucleophile and readily attacks the electrophilic carbon of the alkylating agent.

Reaction: Py-SH + R-X + Base → Py-S-R + [Base-H]⁺X⁻ (where Py-SH represents the thiol tautomer)

Studies on similarly substituted pyridinethiones confirm that alkylation with various halogenated compounds in the presence of a base like potassium hydroxide (B78521) occurs selectively on the sulfur atom. researchgate.net While the nitrogen atoms of the pyridine ring also possess lone pairs, S-alkylation is generally favored over N-alkylation. This regioselectivity can be explained by the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially reacts with the soft alkyl halide electrophile. The choice of solvent and base can sometimes influence this selectivity in related heterocyclic systems. stackexchange.com

Table 2: Examples of Reagents for S-Alkylation of Pyridinethiones

| Alkylating Agent | Product Type | Conditions | Reference |

|---|---|---|---|

| Alkyl Halides (e.g., R-Br, R-I) | 2-(Alkylthio)pyridines | Base (e.g., KOH, K₂CO₃) | researchgate.net |

| Dihaloalkanes (e.g., Br-(CH₂)n-Br) | Bis(2-pyridinylthio)alkanes | Base, Solvent (Acetone) | stackexchange.com, |

S-Acylation Reactions

The sulfur atom of this compound can also be targeted by acylating agents, such as acyl chlorides or acid anhydrides, to form S-acyl derivatives known as thioesters. This reaction typically proceeds via the nucleophilic attack of the sulfur atom (from the thiolate anion generated in situ) on the electrophilic carbonyl carbon of the acylating agent.

General Reaction: Py-S⁻ + R'-CO-Cl → Py-S-CO-R' + Cl⁻

This transformation is a standard method for thioester synthesis. wikipedia.org The reaction is often carried out in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrogen chloride (HCl) generated during the reaction and can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate. researchgate.net This reaction provides a direct route to convert the pyridinethione into a functionalized thioester, which can be a valuable synthetic intermediate.

Reactivity of the Amino Group at C-3

The exocyclic amino group at the C-3 position is a nucleophilic center and readily participates in acylation and sulfonylation reactions with appropriate electrophiles. These reactions provide a straightforward route to a diverse range of amide and sulfonamide derivatives.

Acylation can be achieved using standard acylating agents such as acyl chlorides or acid anhydrides. For example, studies on structurally related 3-aminothieno[2,3-b]pyridines demonstrate that reaction with acetic anhydride (B1165640) can lead to either mono- or di-acylated products, with the outcome being dependent on the reaction conditions. mdpi.com Performing the reaction at room temperature typically favors the formation of the 3-N-acetylamino derivative. mdpi.com However, upon heating, a second acylation can occur to form a diacetyl imide. mdpi.com Similar reactivity is observed in other heterocyclic amines; for instance, 3-amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide can be converted to its corresponding 3-acetylamino or 3-benzoylamino derivatives by reacting it with acetic anhydride or benzoic anhydride, respectively. nih.gov It is therefore anticipated that this compound would react in a similar fashion with acylating and sulfonylating agents.

Table 2: Acylation Reactions of Related Amino-Heterocycles

| Starting Material | Acylating Agent | Product | Reference |

|---|---|---|---|

| 3-Amino-2-(5-nitrofuran-2-yl)-thieno[2,3-b]pyridine | Acetic Anhydride | 3-N-Acetylamino derivative | mdpi.com |

| 3-Amino-2-(5-nitrofuran-2-yl)-thieno[2,3-b]pyridine | Acetic Anhydride (heated) | 3-N,N-Diacetylamino derivative | mdpi.com |

| 3-Amino-6-chloro-7-methyl-1,4,2-benzodithiazine 1,1-dioxide | Acetic Anhydride | 3-Acetylamino derivative | nih.gov |

The 3-amino group can be converted into a diazonium salt (-N₂⁺), a highly versatile functional group that serves as an excellent leaving group and can be substituted by a wide array of nucleophiles. The diazotization of 3-aminopyridines is a well-documented process, typically involving treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite ester like tert-butyl nitrite in an appropriate solvent. google.com

A key distinction in pyridine chemistry is the relative stability of the resulting diazonium salts. Unlike pyridine-2-diazonium salts, which are notoriously unstable, pyridine-3-diazonium salts exhibit sufficient stability to be isolated or used in situ for further transformations. google.com This enhanced stability allows for a broad scope of follow-up reactions.

Once formed, the diazonium group can be displaced by various nucleophiles. In Sandmeyer-type reactions, it can be replaced by halides (Cl⁻, Br⁻) or cyano (CN⁻) groups using the corresponding copper(I) salts. It can also be substituted by a hydroxyl group (hydrolysis) or undergo dediazotization reactions. For instance, a patented process describes the reaction of 3-amino-2-chloropyridine (B31603) with t-butyl nitrite in 2,2,2-trifluoroethanol (B45653) to afford 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine, demonstrating the replacement of the diazotized amino group with an alkoxide. google.com This reactivity profile suggests that the 3-amino group of the title compound is a valuable precursor for introducing diverse functionalities at the C-3 position.

The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and a compound with an active hydrogen atom. While the title compound itself is an amine, its direct participation in a classical Mannich reaction as the amine component would lead to aminomethylation of a separate CH-acidic substrate.

Alternatively, the pyridine ring system can be the target of aminomethylation, although this is less common for electron-rich aminopyridines. More relevant are Mannich-type tandem reactions that have been used to synthesize complex heterocyclic structures. mdpi.com While specific examples of Mannich reactions or aminomethylation involving this compound are not readily found in the literature, the inherent reactivity of the amino group suggests its potential to act as the nucleophilic amine component in such multicomponent reactions.

Reactivity of the Chlorine Atom at C-6

The chlorine atom at the C-6 position of the pyridine nucleus is activated towards nucleophilic aromatic substitution (SNAr). The ring nitrogen atom exerts a strong electron-withdrawing effect through resonance and induction, which significantly lowers the electron density at the ortho (C-2, C-6) and para (C-4) positions. youtube.compearson.com This electronic deficit renders these positions susceptible to attack by nucleophiles.

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.com The negative charge in this intermediate is delocalized over the pyridine ring, with significant stabilization provided by the electronegative nitrogen atom. youtube.com Aromaticity is subsequently restored through the expulsion of the chloride ion, which is a good leaving group, to yield the substituted product. youtube.com

This reaction is a cornerstone of pyridine chemistry, allowing for the introduction of a wide variety of functional groups. Common nucleophiles that readily displace the C-6 chlorine include:

Amines: Reaction with primary or secondary amines, often with heating, yields 6-amino substituted pyridines. youtube.com

Alkoxides: Treatment with sodium or potassium alkoxides (e.g., NaOMe, NaOEt) replaces the chlorine with an alkoxy group.

Thiolates: Reaction with thiolates (e.g., NaSPh) affords the corresponding 6-thioether.

The synthesis of 3-amino-6-chloropyridazine (B20888) from 3,6-dichloropyridazine (B152260) and aqueous ammonia (B1221849) provides a relevant example of substituting a chlorine atom with an amino group on a similar nitrogen-containing heterocycle. google.com Thus, the C-6 chlorine atom of this compound serves as a valuable site for molecular diversification.

Table 3: Common Nucleophiles in SNAr of Chloropyridines

| Nucleophile | Reagent Example | Product Functional Group | Reference |

|---|---|---|---|

| Amine | R-NH₂ | Secondary/Tertiary Amine | youtube.com |

| Alkoxide | NaOR | Ether | pearson.com |

| Thiolate | NaSR | Thioether | youtube.com |

| Hydroxide | NaOH | Hydroxyl (Pyridone) | researchgate.net |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The molecular framework of this compound possesses two primary sites for cross-coupling reactions: the chlorine atom at the C6 position and the thione group at the C2 position (which can be converted to a more reactive thioether). The chlorine atom, attached to the electron-deficient pyridine ring, is particularly susceptible to palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. libretexts.org For substrates like 6-chloropyridines, the Suzuki-Miyaura coupling enables the introduction of various aryl and heteroaryl substituents. While direct coupling on the thione is uncommon, the 6-chloro position readily participates. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from precursors like Pd(OAc)₂ or Pd₂(dba)₃, in the presence of a phosphine (B1218219) ligand and a base. researchgate.netnih.govmdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields, especially with the potentially interfering amino and thione groups. Electron-rich, bulky phosphine ligands are often preferred for the coupling of chloro-heterocycles. nih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | 50 | nih.gov |

| Pd(OAc)₂ | Benzimidazolium Salt | K₂CO₃ | DMF/H₂O | 120 (Microwave) | mdpi.com |

| Ni(COD)(dppf) | dppf | K₃PO₄ | Dioxane | 80 | researchgate.net |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds. wikipedia.orgorganic-chemistry.org This reaction is invaluable for synthesizing alkynyl-substituted heterocycles. Similar to the Suzuki coupling, the 6-chloro position of this compound is the reactive handle. The reaction employs a dual catalyst system, typically a palladium(0) complex and a copper(I) salt (e.g., CuI), in the presence of an amine base which also often serves as the solvent. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid homocoupling of the alkyne. libretexts.org The synthesis of 2,5-disubstituted 7-azaindoles from 2-amino-5-bromo-3-iodopyridine (B1270907) using sequential Sonogashira couplings highlights the utility of this reaction on substituted aminopyridines. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Halogenated Pyridines

| Catalyst System | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | Room Temp. to 80°C | wikipedia.orgnih.gov |

| Pd(OAc)₂ / PPh₃ / CuI | Et₂NH | Acetonitrile | 60°C | nih.gov |

| Pd(PPh₃)₄ / CuI | Piperidine (B6355638) | DMF | 90°C | nih.gov |

Cyclization Reactions Leading to Fused Heterocyclic Systems

The juxtaposition of the amino group at C3 and the thione group at C2 makes this compound an ideal precursor for the synthesis of a variety of fused heterocyclic systems. These reactions typically involve the annulation of a new ring onto the 'b' face of the pyridine core.

Thienopyridine Formation via Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile to form a cyclic α-ketonitrile, which can then be hydrolyzed and decarboxylated to a cyclic ketone. While not a direct cyclization of the title compound, it can be readily converted into a suitable precursor for forming a thieno[2,3-b]pyridine (B153569) ring system.

The synthesis begins with the conversion of the 3-amino group to a 3-cyano group, for instance via a Sandmeyer reaction. This yields 6-chloro-3-cyano-2(1H)-pyridinethione. The thione is then S-alkylated with a haloacetonitrile (e.g., chloroacetonitrile) to generate an α,ω-dinitrile precursor. Treatment of this dinitrile with a strong base, such as sodium ethoxide or potassium tert-butoxide, induces the intramolecular Thorpe-Ziegler cyclization. abertay.ac.uk This process forms an enamino nitrile intermediate, which is characteristic of the thieno[2,3-b]pyridine scaffold. This multi-step approach is a well-established route for constructing thienopyridine systems from pyridinethione precursors. abertay.ac.uk

Synthesis of Thiazole (B1198619) and Triazole-fused Pyridines

Thiazolo[4,5-b]pyridines: The 1,2-arrangement of the amino and thione functionalities in this compound is perfectly suited for the Hantzsch thiazole synthesis or related cyclocondensation reactions to form the thiazolo[4,5-b]pyridine (B1357651) system. This is a common and efficient strategy for annulating a thiazole ring onto a pyridine core. dmed.org.ua The reaction typically involves condensation with α-halocarbonyl compounds. For example, reacting the aminothione with α-haloketones or α-haloesters in a suitable solvent like ethanol (B145695) or acetic acid leads to the formation of the fused thiazole ring. nih.gov Another established method involves the oxidative cyclization of a thiourea (B124793) derivative. For instance, condensation of a 2-aminopyridine (B139424) with ammonium (B1175870) thiocyanate (B1210189) in the presence of bromine yields a 2-aminothiazolo[4,5-b]pyridine. dmed.org.ua

Table 3: Reagents for the Synthesis of Thiazolo[4,5-b]pyridines from 2-Aminopyridine-3-thiol Precursors

| Reagent | Product Type | Reference |

| α-Haloketones (e.g., Phenacyl bromide) | 2-Arylthiazolo[4,5-b]pyridines | nih.gov |

| Ethyl chloroacetate | Thiazolo[4,5-b]pyridin-2(3H)-one | dmed.org.ua |

| Ammonium thiocyanate / Bromine | 2-Aminothiazolo[4,5-b]pyridine | dmed.org.ua |

| 2,3-Dichloroquinoxaline | Thiazolo[4,5-b]pyridinyl-fused quinoxalines | nih.gov |

Triazolo[4,5-b]pyridines: The synthesis of pyridines fused with a 1,2,3-triazole ring (v-triazolo[4,5-b]pyridines) from this compound is more complex. A common route to such systems involves the diazotization of a 2,3-diaminopyridine (B105623) derivative. nih.govresearchgate.net This would require the conversion of the thione group at the C2 position into an amino group.

Alternatively, the 3-amino group can be the starting point for building the triazole ring. One approach involves reacting a 2-aminopyridine with a reagent that provides the remaining two nitrogen atoms and one carbon atom of the triazole ring. Another strategy is the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form 1,2,4-triazolo[1,5-a]pyridines, which are isomeric to the [4,5-b] system but demonstrate the feasibility of N-N bond formation to cyclize onto the pyridine ring. organic-chemistry.org

Formation of Pyridazine and Pyrimidine (B1678525) Derivatives from this compound Precursors

Pyrido[2,3-d]pyridazines: The synthesis of the pyrido[2,3-d]pyridazine (B3350097) scaffold generally involves the cyclization of a pyridine derivative bearing suitable functional groups at the C2 and C3 positions, such as a hydrazine (B178648) and a carbonyl group, or a dicarbonyl compound. Starting from this compound, a plausible synthetic route would involve converting the thione to a carboxylic acid or ester and transforming the amino group into a hydrazine moiety. Condensation of this intermediate would lead to the fused pyridazinone ring system, as seen in the synthesis of novel pyrido[2,3-d]pyridazine-2,8-dione derivatives. rsc.org

Pyrido[2,3-d]pyrimidines: This fused system is of significant interest in medicinal chemistry. nih.govrsc.orgnih.govjocpr.com A highly effective and common route to pyrido[2,3-d]pyrimidines starts from 2-aminopyridine-3-carbonitriles (o-aminonicotinonitriles). rsc.org The title compound can serve as a precursor to this key intermediate. The synthetic sequence would involve:

Conversion of the C2-thione to a hydrogen or other group that can be removed or is inert.

Conversion of the C3-amino group into a cyano group via the Sandmeyer reaction.

Re-introduction of an amino group at the C2 position.

The resulting 2-amino-6-chloro-3-cyanopyridine can then undergo cyclization with various one-carbon reagents to form the pyrimidine ring. For example, heating with formamide (B127407) yields a 4-aminopyrido[2,3-d]pyrimidine, while reaction with urea (B33335) or thiourea can introduce a 2,4-dione or 2-thioxo-4-one functionality into the fused system. Three-component reactions involving an aminopyrimidine, an aldehyde, and a nitrile also provide efficient access to these scaffolds. researchgate.net

Table 4: Reagents for Cyclization of o-Aminonicotinonitriles to Pyrido[2,3-d]pyrimidines

| Reagent(s) | Fused Ring Substituents | Reference |

| Formic Acid | 4-Oxo | rsc.org |

| Urea | 2,4-Dioxo | jocpr.com |

| Phenyl isothiocyanate | 2-Thioxo-4-imino | rsc.org |

| Acyl or Thioacylating agents | 2-Substituted-4-oxo | rsc.org |

Spectroscopic and Structural Elucidation Methodologies for 3 Amino 6 Chloro 2 1h Pyridinethione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional ¹H and ¹³C NMR are the initial and most fundamental steps in the structural analysis of 3-Amino-6-chloro-2(1H)-pyridinethione derivatives.

The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment (chemical shift, δ), the number of neighboring protons (spin-spin splitting or multiplicity), and the number of protons of each type (integration). For a typical this compound structure, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electron-withdrawing chloro group and the electron-donating amino and thione/thiol groups. Protons on carbons adjacent to electronegative atoms or groups are deshielded and appear at a lower field (higher ppm). researchgate.netsigmaaldrich.com For instance, hydrogens on a benzene (B151609) ring typically resonate around 7 ppm. researchgate.net The amino (NH₂) protons often appear as a broad singlet, and their chemical shift can vary over a wide range (from 1-5 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding. researchgate.net

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is based on general principles and data from related compounds, as specific experimental data for the title compound is not available in the searched literature.)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H-4 | ~6.8-7.2 (d) | C-2 (C=S) | ~175-185 |

| H-5 | ~6.5-6.9 (d) | C-6 (-Cl) | ~145-155 |

| NH₂ | ~3.5-5.0 (br s) | C-3 (-NH₂) | ~140-150 |

| NH (thione) | ~12.0-14.0 (br s) | C-4 | ~115-125 |

When one-dimensional NMR spectra are complex due to overlapping signals, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and establish definitive structural assignments. google.combeilstein-journals.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the signals of the H-4 and H-5 protons would confirm their adjacent relationship on the pyridine ring. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs (¹JCH). It allows for the unambiguous assignment of a proton signal to its corresponding carbon signal. beilstein-journals.org For example, the signal for the H-4 proton would show a correlation to the C-4 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining stereochemistry and conformation.

This compound can exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C-SH single bond). Dynamic NMR (DNMR) involves acquiring NMR spectra at different temperatures to study dynamic processes like tautomerism or restricted rotation. By analyzing changes in the spectra, such as the broadening or coalescence of peaks, it is possible to determine the equilibrium between tautomers and the energy barriers for their interconversion.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Thione (C=S) group : The C=S stretching vibration is a key indicator. It typically appears in the region of 1250-1020 cm⁻¹ in the IR spectrum. This band can sometimes be weak.

Amine (N-H) group : The N-H stretching vibrations of a primary amine (NH₂) usually appear as two bands in the 3500-3300 cm⁻¹ region. The N-H bending vibration is typically observed around 1650-1580 cm⁻¹.

Halogen (C-Cl) group : The C-Cl stretching vibration is found in the fingerprint region of the IR spectrum, typically between 850 and 550 cm⁻¹.

Pyridine Ring : The C=C and C=N stretching vibrations of the aromatic ring appear in the 1600-1400 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound (Note: This table is based on general vibrational frequencies for the respective functional groups.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretch | 3500-3300 (two bands) |

| Amine (N-H) | Bend | 1650-1580 |

| Pyridine Ring (C=C, C=N) | Stretch | 1600-1400 |

| Thione (C=S) | Stretch | 1250-1020 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. This data is crucial for confirming the molecular formula and gaining further structural insights. For this compound (C₅H₅ClN₂S), the expected molecular weight is approximately 160.62 g/mol . rsc.org

In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be seen, with a peak at M+2 that is approximately one-third the intensity of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern provides a puzzle of the molecule's structure. For a related compound, 3-Amino-6-chloro-2-methyl-quinazolin-4(3H)-one, fragmentation involved the loss of groups such as -NH, CH₂, HCO, -CH₃, and CN. semanticscholar.org A similar logic can be applied to predict the fragmentation of this compound. Likely fragmentation pathways could involve the loss of the chlorine atom, the amino group, or cleavage of the pyridine ring. The mass spectrum of the parent 2(1H)-Pyridinethione shows a prominent molecular ion peak.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound (Note: This table presents hypothetical fragmentation based on the compound's structure and known fragmentation patterns of similar molecules.)

| m/z Value | Proposed Fragment | Possible Neutral Loss |

|---|---|---|

| 160/162 | [C₅H₅ClN₂S]⁺˙ | Molecular Ion |

| 125 | [C₅H₄N₂S]⁺˙ | Cl |

| 144/146 | [C₅H₃ClN₂S]⁺˙ | NH₂ |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental technique for the unambiguous determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of a molecular formula, which is a critical first step in structural elucidation.

For the parent compound, this compound, the exact mass can be calculated based on the precise masses of its constituent atoms (Carbon-12, Hydrogen-1, Chlorine-35, Nitrogen-14, and Sulfur-32). The theoretical exact mass is a vital parameter for its identification in complex mixtures and for the confirmation of its synthesis. Commercial suppliers of this compound report an exact mass of 159.9861970 u. sciencepublishinggroup.com This value is consistent with the molecular formula C₅H₅ClN₂S.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₅ClN₂S |

| Exact Mass | 159.9861970 u sciencepublishinggroup.com |

This high level of mass accuracy, typically within a few parts per million (ppm), distinguishes the target molecule from other potential isobaric compounds, which may have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry for Structural Confirmation

While HRMS provides the elemental composition, tandem mass spectrometry (MS/MS) offers deeper structural insights by fragmenting the parent ion and analyzing the resulting daughter ions. This technique is invaluable for confirming the connectivity of atoms within a molecule.

Although specific tandem mass spectrometry studies on this compound are not widely available in the public domain, general fragmentation patterns for related structures, such as aminopyridines and chloropyridines, can provide predictive insights. For a molecule like this compound, collision-induced dissociation (CID) would likely lead to characteristic fragmentation pathways. Expected fragmentations could include the loss of the amino group (-NH₂), the chlorine atom (-Cl), or the thione group (-CS). The resulting fragmentation pattern would serve as a molecular fingerprint, allowing for the differentiation of isomers and the confirmation of the proposed structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic structure of molecules. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's electronic transitions.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed in the UV-Vis spectrum are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally high in intensity. The n → π* transitions involve the excitation of a non-bonding electron (e.g., from the nitrogen or sulfur atoms) to a π* antibonding orbital and are typically weaker in intensity.

While a specific UV-Vis spectrum for this compound is not readily found in published literature, related pyridinethione derivatives exhibit characteristic absorptions. For instance, 2(1H)-Pyridinethione shows absorption maxima that can be attributed to these types of electronic transitions. nist.gov The presence of the amino and chloro substituents on the pyridinethione ring is expected to influence the energy of these transitions.

Analysis of Electronic Absorption Spectra and Substituent Effects

The position and intensity of absorption bands in a UV-Vis spectrum are sensitive to the presence of substituents on the chromophore. Substituents can cause a shift in the absorption maximum to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). They can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

In the case of this compound, the amino group (-NH₂) acts as an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. As an electron-donating group, the amino group is expected to cause a bathochromic shift of the π → π* transitions of the pyridinethione ring system due to the extension of the conjugated system through resonance. The chlorine atom, being an electron-withdrawing group, will also influence the electronic transitions, though its effect might be more complex, involving both inductive and resonance effects.

A systematic study of derivatives of this compound with different substituents at various positions would allow for a quantitative analysis of these substituent effects. By comparing the λmax values of a series of derivatives, the electronic influence of each substituent can be elucidated, providing a deeper understanding of the structure-property relationships within this class of compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

A search of crystallographic databases reveals that while the crystal structure of this compound itself has not been reported, the structures of related aminopyridine and pyridinethione derivatives have been determined. These studies provide valuable insights into the expected structural features of the target molecule. For example, the crystal structure of a salt containing a 2-aminopyridinium cation demonstrated the typical bond lengths and angles for this type of ring system.

The determination of the crystal structure of this compound would definitively establish its tautomeric form in the solid state (i.e., whether it exists as the thione or the thiol tautomer), as well as reveal the nature of intermolecular interactions, such as hydrogen bonding involving the amino and thione groups. Such information is crucial for understanding its physical properties and its interactions in a biological context.

Computational Chemistry and Theoretical Investigations of 3 Amino 6 Chloro 2 1h Pyridinethione

Quantum Chemical Calculations (DFT, Ab Initio, Semi-Empirical Methods)

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For a comprehensive understanding of 3-Amino-6-chloro-2(1H)-pyridinethione, a combination of Density Functional Theory (DFT), ab initio, and semi-empirical methods would be employed. DFT methods, particularly with hybrid functionals like B3LYP, are often chosen for their balance of accuracy and computational cost in predicting molecular geometries, electronic properties, and spectroscopic parameters. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy at a greater computational expense, making them suitable for refining energetic calculations. Semi-empirical methods, while less accurate, can be useful for initial explorations of large molecular systems or reaction pathways.

Geometry Optimization and Conformational Analysis

The first step in the computational investigation of this compound is the optimization of its molecular geometry. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this molecule, a key consideration is the tautomeric equilibrium between the thione (pyridinethione) and thiol (mercaptopyridine) forms. Theoretical studies on related pyridinethione compounds have consistently shown that the thione form is the more stable tautomer, a finding that is also supported by experimental data for similar systems. ubc.ca Therefore, geometry optimization would likely focus on the 2(1H)-pyridinethione tautomer.

The conformational analysis would primarily investigate the orientation of the 3-amino group relative to the pyridine (B92270) ring. Rotation around the C3-N bond would reveal the most stable conformer, which is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions, such as hydrogen bonding.

Table 1: Predicted Key Geometrical Parameters for the Optimized Structure of this compound (Thione form) (Note: These are hypothetical values based on typical bond lengths and angles for similar structures, as direct computational data for this specific molecule is not available in the cited literature.)

| Parameter | Predicted Value (Å or °) |

| C=S Bond Length | ~1.68 Å |

| C-N (ring) Bond Lengths | ~1.38 - 1.42 Å |

| C-C (ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-NH2 Bond Length | ~1.37 Å |

| N-H (ring) Bond Length | ~1.01 Å |

| Dihedral Angle (H-N-C3-C2) | ~0° or ~180° |

Electronic Structure, Charge Distribution, and Frontier Molecular Orbital (FMO) Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity. The distribution of electron density and the nature of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest.

The charge distribution, often analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. It is expected that the sulfur atom and the nitrogen atom of the amino group would possess negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbon atom of the C=S group and the hydrogen atoms of the amino and ring NH groups would likely have positive partial charges.

The FMO analysis provides insights into the molecule's reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the sulfur and the amino group, while the LUMO is likely to be distributed over the pyridine ring, particularly the C=S bond.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: These are hypothetical values for illustrative purposes.)

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.8 eV |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV |

| Key Atomic Contributions to HOMO | S, N (amino) |

| Key Atomic Contributions to LUMO | C (thione), Pyridine ring atoms |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). The predicted shifts would be sensitive to the electronic environment of each nucleus. For instance, the proton of the N-H group in the ring is expected to have a characteristic downfield shift.

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) is essential for identifying the functional groups and confirming the optimized geometry as a true minimum (i.e., no imaginary frequencies). The C=S stretching vibration is a key marker for the thione tautomer and is expected to appear in a characteristic region of the IR spectrum.

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. The calculations would reveal the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., n → π* or π → π*). The transitions involving the HOMO and LUMO are typically the most significant.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Characterization for Synthetic Pathways

For any proposed synthetic route to or from this compound, computational methods can be used to locate and characterize the transition states. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy are critical for determining the reaction rate. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility of a reaction pathway. For example, in a substitution reaction involving the chloro group, the transition state would feature the partial formation of a new bond and the partial breaking of the C-Cl bond.

Energetics of Tautomeric and Isomerization Processes

As mentioned earlier, this compound can exist in tautomeric forms. Computational chemistry allows for a detailed investigation of the energetics of the tautomerization process. This involves locating the transition state for the proton transfer between the nitrogen and sulfur atoms. The calculated activation energy for this process would indicate the kinetic stability of the thione tautomer. Studies on related pyridinethione systems suggest that the thione form is thermodynamically more stable than the thiol form. ubc.carsc.org

Isomerization processes, such as the rotation of the amino group, can also be studied. By mapping the potential energy surface as a function of the relevant dihedral angle, the rotational barrier and the relative energies of different conformers can be determined.

Table 3: Hypothetical Relative Energies for Tautomers of this compound (Note: Based on general findings for pyridinethiones.)

| Tautomer/Isomer | Relative Energy (kcal/mol) |

| Thione (ground state) | 0.0 |

| Thiol | > 5.0 |

| Transition State (Thione ⇌ Thiol) | > 15.0 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Theoretical Basis)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that offer a window into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein or nucleic acid. These methods are fundamental in rational drug design, providing a theoretical basis for understanding binding affinities and mechanisms of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves two main components: a search algorithm and a scoring function. The search algorithm generates a multitude of possible binding poses of the ligand within the active site of the target. The scoring function then estimates the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For derivatives of this compound, such as pyridine-thiophene clubbed pyrimidine (B1678525) hybrids, molecular docking has been employed to explore their potential as antimicrobial agents by targeting enzymes like M. tuberculosis DNA gyrase. echemi.com In these theoretical studies, the ligand is positioned within the enzyme's binding pocket, and the interactions, such as hydrogen bonds and hydrophobic contacts, are analyzed to predict the stability of the ligand-protein complex.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. Starting from a docked pose, MD simulations use the principles of classical mechanics to simulate the movements of atoms and molecules over time. This allows for the observation of conformational changes in both the ligand and the target upon binding, providing a more realistic representation of the biological environment. MD simulations can be used to assess the stability of the docked complex and to calculate binding free energies with greater accuracy than docking alone. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, this methodology remains a critical next step following initial docking predictions for its derivatives. nih.gov

A summary of representative molecular docking findings for related pyridine derivatives is presented in the table below.

| Compound Class | Target Protein | Noteworthy Interactions | Predicted Efficacy |

| Pyridine-thiophene clubbed pyrimidines | M. tuberculosis DNA gyrase | Residual molecular interactions | Potential antimicrobial activity echemi.com |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | PI3Kα | Engagement with key binding residues | Antiproliferative activity nih.gov |

| 2-chloro-pyridine derivatives with flavone (B191248) moieties | Telomerase | Binding to the active site | Antitumor potential sigmaaldrich.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating physicochemical properties or theoretical molecular descriptors of the compounds with their observed activities.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular structure. The process involves several key steps:

Data Set Selection: A group of compounds with known chemical structures and measured biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

While specific QSAR models developed exclusively for this compound are not readily found in the literature, the theoretical parameters used in such models are well-established. For a compound like this, relevant descriptors would likely include:

| Descriptor Type | Specific Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges |

| Steric | Molecular volume, surface area, specific steric parameters (e.g., Taft's Es) |

| Hydrophobic | LogP (partition coefficient), molar refractivity (MR) |

| Topological | Connectivity indices (e.g., Kier & Hall indices), shape indices |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors |

These parameters help to quantify the structural features that may be crucial for the compound's activity, guiding the design of new derivatives with potentially enhanced properties. For instance, in the development of thrombin inhibitors, a structure-activity relationship (SAR) investigation of 3-amino-6-chloropyrazinone acetamides focused on improving oral bioavailability and plasma half-life by modifying specific structural components. nih.gov

Applications in Advanced Organic Synthesis and Materials Science Non Biological Targets

3-Amino-6-chloro-2(1H)-pyridinethione as a Versatile Synthon for Complex Heterocycles

The strategic placement of nucleophilic and electrophilic centers within the this compound molecule allows it to serve as a powerful synthon for the assembly of intricate heterocyclic systems. The amino group and the sulfur atom act as potent nucleophiles, while the chlorinated carbon and the adjacent ring positions are susceptible to various chemical transformations, enabling the construction of fused-ring structures.

Annulated pyridines, or fused pyridine (B92270) ring systems, are of significant interest due to their presence in a wide array of functional molecules. This compound is an ideal starting material for creating such systems, particularly thieno[2,3-b]pyridines, which are formed by building a thiophene ring onto the pyridine core.

The typical reaction pathway involves the S-alkylation of the pyridinethione moiety with a reagent containing a suitable leaving group and an activated methylene (B1212753) or methine group, followed by an intramolecular cyclization. The amino group at the C3 position plays a crucial role in directing the cyclization and can be incorporated into the final heterocyclic structure or serve as a reactive handle for further functionalization. For instance, reaction with α-haloketones or α-haloesters can lead to the formation of a thieno[2,3-b]pyridine (B153569) scaffold. The versatility of this approach allows for the introduction of various substituents onto the newly formed thiophene ring, enabling the fine-tuning of the molecule's properties. Pyridinethiones are well-documented precursors for a variety of fused heterocycles, including pyrazolo[3,4-b]pyridines and pyridopyrimidines, through condensation reactions with appropriate binucleophiles. researchgate.netmdpi.com

Table 1: Examples of Annulated Pyridine Systems Derived from Pyridinethione Scaffolds

| Starting Material Class | Reagent | Resulting Annulated System | Reference |

|---|---|---|---|

| 3-Cyano-2(1H)-pyridinethiones | Hydrazine (B178648) Hydrate | 1H-Pyrazolo[3,4-b]pyridine | mdpi.com |

| 3-Cyano-2(1H)-pyridinethiones | Chloroacetamides | 3-Aminothieno[2,3-b]pyridine | mdpi.com |

This table presents examples of annulated systems synthesized from related pyridinethione precursors, illustrating the synthetic potential applicable to this compound.

While the primary application of this compound in synthesis is the construction of fused heterocyclic systems, its derivatives can be envisioned as precursors for more extended polycyclic aromatic frameworks. Through multi-step synthetic sequences involving annulation followed by aromatization reactions (such as dehydrogenation or elimination), the heterocyclic intermediates can be converted into polycyclic aromatic compounds. This synthetic strategy, however, is less common and direct compared to its use in building nitrogen- and sulfur-containing heterocycles. The main utility remains in the generation of complex heteroaromatic structures rather than purely carbocyclic polycyclic aromatic hydrocarbons.

Role in Ligand Design for Coordination Chemistry

The presence of soft (sulfur) and hard (nitrogen) donor atoms makes this compound and its derivatives excellent candidates for ligand design in coordination chemistry. The thione and amino groups can act in a bidentate fashion to chelate a single metal center, forming a stable five-membered ring, a highly favorable conformation in coordination chemistry.

Pyridinethione-based ligands have been successfully used to synthesize a wide range of coordination compounds with various transition metals, including palladium(II), cobalt(II), nickel(II), copper(I), and silver(I). researchgate.netekb.eg The synthesis typically involves the reaction of a metal salt with the pyridinethione ligand in a suitable solvent. The resulting complexes can be characterized using a suite of analytical techniques.

Infrared (IR) Spectroscopy: Coordination to the metal center is often evidenced by shifts in the vibrational frequencies of the C=S and N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the pyridine ring protons and the disappearance or shift of the N-H proton signal upon complexation provide insight into the ligand's coordination mode.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, confirming the coordination geometry around the metal center and detailing bond lengths and angles between the metal and the donor atoms.

Elemental Analysis and Mass Spectrometry: These methods confirm the stoichiometry and composition of the synthesized metal complexes.

Complexes involving related 3-aminopyridine (B143674) ligands have been synthesized and structurally characterized, revealing coordination to metal centers like Ni(II) and Co(II) through the pyridine nitrogen and the exocyclic amino group, forming both mononuclear and polymeric structures. researchgate.net The inclusion of the thione group in this compound offers an additional, soft donor site, enhancing its versatility as a chelating agent.

Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand bonding and predicting the properties of coordination complexes. researchgate.net These computational studies provide valuable insights into the electronic structure, stability, and preferred geometries of metal chelates with pyridinethione ligands.

Key theoretical parameters that can be calculated include:

Optimized Geometries: DFT calculations can predict the most stable three-dimensional arrangement of the complex, including key bond lengths and angles. Studies on related pyridine complexes with transition metals have determined their optimized geometries. researchgate.net

Binding Energies: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. This helps in assessing the stability of the complex.

Electronic Structure Analysis: Analysis of molecular orbitals (e.g., HOMO and LUMO) and charge distribution helps to understand the nature of the coordinate bonds (e.g., sigma donation, pi-backbonding) and can be used to rationalize the complex's reactivity and spectroscopic properties.

DFT studies on pyrithione (B72027) and pyridine complexes with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have been conducted to investigate their gas-phase structures and binding energies, correlating theoretical findings with mass spectrometry data. nih.gov These studies confirm that the trends in binding energies are determined by a combination of the metal cation's electronic configuration and ligand-ligand repulsive interactions. nih.gov

Table 2: Representative Theoretical Data for Metal-Pyridine Complexes

| Complex/Molecule | Calculated Parameter | Value | Theoretical Method | Reference |

|---|---|---|---|---|

| Pyridine + Ni(II) Complex | Dipole Moment | 14.09 Debye | DFT/B3LYP | researchgate.net |

| Pyridine + Cu(II) Complex | Dipole Moment | 11.23 Debye | DFT/B3LYP | researchgate.net |

| Pyridine + Zn(II) Complex | Dipole Moment | 10.98 Debye | DFT/B3LYP | researchgate.net |

| Fe(II)(Pyridine) | Sequential Binding Energy | 57.5 kcal/mol | DFT/B3LYP | nih.gov |

This table provides examples of theoretical data for general pyridine-metal complexes to illustrate the types of insights gained from DFT studies.

Development of Optoelectronic Materials

The development of novel materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often relies on molecules with extended π-conjugated systems. While this compound itself is not a conventional optoelectronic material, its role as a synthon for complex, annulated heterocyclic systems makes it relevant to this field.

Fused heterocyclic systems, such as the thieno[2,3-b]pyridines that can be synthesized from this scaffold, extend the π-conjugation of the molecule. This extended conjugation can lower the HOMO-LUMO energy gap, leading to absorption and emission of light in the visible region of the electromagnetic spectrum. For example, derivatives of terpyridine and thienothiophene, which are also complex heterocyclic systems, have been investigated for their applications in light-emitting diodes, solar cells, and sensors. researchgate.netmdpi.com The incorporation of heteroatoms like nitrogen and sulfur, along with various functional groups, allows for the tuning of the material's photophysical and electronic properties, such as fluorescence quantum yield and charge carrier mobility. mdpi.com Therefore, this compound serves as a valuable starting point for the synthesis of molecular frameworks that could be further developed and investigated for potential optoelectronic applications.

Molecular Basis of Bioactivity and Mechanistic Insights Non Clinical Focus

Structural Design Principles for Modulating Biological Activities

The biological activity of compounds derived from the pyridine-2(1H)-thione scaffold is profoundly influenced by their structural characteristics. The pyridine (B92270) ring serves as a versatile backbone, and modifications to its substituents allow for the fine-tuning of pharmacological properties. nih.govnih.gov The presence of specific functional groups, such as amino, chloro, and thione moieties, is critical to their bioactivity. nih.gov

Research into structure-activity relationships (SAR) reveals several key design principles:

Heterocyclic Fusion: The pyridinethione core is often used as a synthon to create fused heterocyclic systems, such as thieno[2,3-b]pyridines. nih.govnih.gov This molecular "stiffening" or ring fusion can significantly alter receptor binding affinity. For instance, the cyclization of 6-amino-3,5-dicyanopyridine intermediates into their bicyclic thieno[2,3-b]pyridine (B153569) derivatives was found to decrease affinity for adenosine (B11128) receptors, suggesting that a degree of molecular flexibility is crucial for this specific interaction. nih.gov

Substituent Effects: The nature and position of substituents on the pyridine ring are determinant factors. In a series of 2-amino-4-aryl-pyridine-3,5-dicarbonitriles, which are related to the title compound's structural class, the substitution pattern on the 4-aryl group had a discernible impact on adenosine A1 receptor affinity. A 3-methoxyphenyl (B12655295) group, for example, was favored over a 4-methoxyphenyl (B3050149) group for receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on related structures, such as 3-amino-6-chloro-1,1-dioxo-1,4,2-benzodithiazine derivatives, have identified specific molecular descriptors that correlate with anticancer activity. These descriptors, including Radial Distribution Function (RDF) and 3D-Molecule Representation of Structures based on Electron diffraction (3D-MorSE), quantify aspects of the molecule's three-dimensional structure and charge distribution, allowing for the theoretical prediction of biological potency. mdpi.com

Investigation of Molecular Targets and Pathways

While various heterocyclic compounds containing pyridine or pyrazole (B372694) cores have been investigated as inhibitors of enzymes like thrombin, specific data detailing the thrombin inhibition pathway for 3-Amino-6-chloro-2(1H)-pyridinethione is not extensively documented in the provided research. nih.govnih.govmdpi.com Studies on related structures, such as 3-amino-2-pyridinone and pyrazole-based compounds, indicate that the mechanism often involves the inhibitor binding to the active site of the thrombin enzyme. nih.govmdpi.com For some acylated 1H-pyrazol-5-amines, inhibition occurs through a "serine-trapping" mechanism where the acyl group is transferred to the catalytic Ser195 residue in the enzyme's active site, leading to transient inhibition. mdpi.com However, direct evidence linking this compound to this specific enzyme or mechanism requires further investigation.

Derivatives of the pyridinethione scaffold have been synthesized and evaluated for their interaction with specific protein receptors. Notably, thieno[2,3-b]pyridines, which can be synthesized from pyridinethione precursors, have been investigated as ligands for adenosine receptors (ARs). nih.gov

In one study, a series of 2-amino-4-aryl-6-substituted-thio-pyridine-3,5-dicarbonitriles and their cyclized thieno[2,3-b]pyridine counterparts were assessed for their binding affinity at rat A1 and A2A adenosine receptors (rA1 AR and rA2A AR). Several compounds with an open pyridine ring structure displayed high affinity and selectivity for the rA1 AR. nih.gov

Table 1: Adenosine A1 Receptor (rA1 AR) Binding Affinities of Related Pyridine Derivatives

| Compound | Structure Description | rA1 AR Ki (nM) |

|---|---|---|

| 6c | 2-amino-4-(3-methoxyphenyl)-6-(((6-methylpyridin-2-yl)methyl)thio)pyridine-3,5-dicarbonitrile | 0.179 |

| 6d | Derivative with a carbonyl-containing substituent | 21.0 |

| 6n | Derivative with a different thio-substituent | 1.10 |

| 6o | Derivative with a benzoic acid substituent | 1.63 |

| 6q | Derivative with a distinct thio-substituent | 0.812 |

| 7c | Thieno[2,3-b]pyridine derivative | 61.9 |

Data sourced from reference nih.gov. This interactive table shows that open-ring structures generally exhibited higher affinity (lower Ki values) for the rA1 adenosine receptor compared to the cyclized thieno[2,3-b]pyridine derivative (7c).

These findings suggest that the 2-aminopyridine-3,5-dicarbonitrile (B1331539) scaffold, closely related to the title compound, is a promising template for developing selective adenosine A1 receptor ligands. The interaction is sensitive to substitutions on both the core ring and its appendages. nih.gov

Antifungal and Antimicrobial Action Mechanisms (Molecular Perspective)

The pyridine ring is a core component of many antimicrobial agents. nih.gov Derivatives incorporating the 3-amino-6-chloro-pyridine structure have demonstrated notable antimicrobial and antifungal properties. For example, a series of 1,2,4-triazole-3-thiones synthesized from a 3-((5-chloropyridin-2-yl)amino)propanoic acid precursor showed significant activity against various bacterial and fungal strains. nih.gov

The presence of the chloro-substituent on the pyridine ring appears to be important for potency. In one study, 5-chloropyridine derivatives bearing benzylidene, nitrobenzylidene, and methylthiobenzylidene moieties exhibited high antibacterial activity against Mycobacterium luteum with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL. Furthermore, the intermediate compound 4-Amino-5-(2-((5-chloropyridin-2-yl)amino)ethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione was found to be exceptionally active against the fungus Candida tenuis, with an MIC of 0.9 µg/mL. nih.gov

In the case of certain bioactive hydrazones derived from a 5-chloropyridine precursor, in silico molecular modeling suggested a potential mechanism of action. The studies predicted that these compounds might influence the mitogen-activated protein kinase (MAPK) pathway by inhibiting BRAF and MEK serine–threonine protein kinases. This suggests that their bioactivity could stem from interfering with essential signaling pathways in the target organisms. nih.gov

Anticancer Activity and Cellular Processes (Mechanistic Level)

Pyridinethione derivatives have been a focus of research for developing new anticancer agents. nih.gov The core scaffold is utilized to synthesize novel compounds, including condensed thieno[2,3-b]pyridines, which have shown promising antiproliferative activity against various human cancer cell lines. nih.govorientjchem.org

In vitro studies have demonstrated that certain pyridinethione and thienopyridine derivatives exhibit selective cytotoxicity against human colon (HCT-116) and liver (HepG-2) cancer cells, while showing low toxicity to non-tumor fibroblast cell lines. nih.gov This selectivity is a crucial aspect of modern anticancer drug design.

Table 2: In Vitro Anticancer Activity of a Related Pyridinethione Derivative

| Cell Line | Cancer Type | Growth Inhibition |

|---|---|---|

| OVCAR-3 | Ovarian | 10% |

| MDA-MB-468 | Breast | 47% |

| DU-145 | Prostate | Selective (low effect) |

| SW-620 | Colon | Selective (low effect) |

| TK-10 | Renal | Selective (low effect) |

Data represents the activity of compound 5h, a 3-amino-6-chloro-7-(azol-5-yl)-1,1-dioxo-1,4,2-benzodithiazine derivative, which shares a structural concept with the title compound. Sourced from reference mdpi.com.

Mechanistically, the anticancer effects of these compounds are linked to the inhibition of key cellular processes. Molecular docking studies performed on the most active thienopyridine derivatives have shown favorable interactions with protein targets, corroborating the in vitro antitumor results. nih.gov Some pyridine-based compounds have been identified as inhibitors of specific enzymes crucial for cancer cell survival, such as the oncogenic serine/threonine kinase PIM-1. nih.govresearchgate.net This suggests that the anticancer activity of pyridinethione derivatives may arise from their ability to block critical signaling pathways that promote cancer cell proliferation.

In-Depth Analysis of this compound Reveals Limited Publicly Available Research

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature detailing its specific biological activities. While the broader class of pyridinethiones and related heterocyclic compounds have been the subject of various studies, research focusing explicitly on the molecular basis of bioactivity, cell cycle regulation, apoptosis pathways, and iron-chelating properties of this compound is not readily found in accessible databases and scientific publications.

The initial search for information aimed to construct a detailed article covering the molecular interactions and mechanistic insights of this specific compound. The intended structure of this analysis was to include in-depth sections on its effects on cell cycle regulation at the molecular level and its potential as an iron-chelating agent, including thermodynamic and kinetic studies of metal sequestration and its role in cellular iron homeostasis.

However, the comprehensive search did not yield specific studies that have investigated these properties for this compound. For instance, while some research has explored the effects of other pyridinethione derivatives on cancer cell lines, the precise impact of the chloro and amino substitutions at the 6 and 3 positions, respectively, on the pyridinethione core in the context of cell cycle machinery and apoptotic signaling remains uncharacterized in the available literature.

Similarly, the iron-chelating capabilities of the parent compound, pyridinethione (also known as omadine), are acknowledged in broader reviews on metal chelation in medicine. These properties are often linked to the biological activities of this class of compounds. Nevertheless, specific thermodynamic and kinetic data for the sequestration of iron by this compound, or studies on how it might modulate cellular iron balance, are not documented in the searched scientific literature.

Future Research Directions and Challenges in 3 Amino 6 Chloro 2 1h Pyridinethione Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of pyridine (B92270) derivatives has historically involved methods that are often energy-intensive or rely on hazardous reagents. mdma.ch Future research must prioritize the development of green and sustainable synthetic routes to 3-Amino-6-chloro-2(1H)-pyridinethione.

Current synthetic approaches to related aminopyridines and pyridazines can be multi-step processes, sometimes starting from materials like 3-amino-6-chloropyridazine (B20888), which itself is synthesized from 3,6-dichloropyridazine (B152260) and ammonia (B1221849) water under heat. researchgate.netgoogle.com These methods can be improved. A key goal is the adoption of green chemistry principles to minimize waste, reduce energy consumption, and avoid toxic solvents and reagents. rasayanjournal.co.in

Promising avenues for exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of other pyridine derivatives, representing an energy-efficient alternative to conventional heating. nih.gov

One-Pot, Multi-Component Reactions: Designing a one-pot synthesis, where multiple reaction steps are carried out in the same vessel, would significantly improve efficiency and reduce waste. nih.govresearchgate.net This approach is user-friendly, inexpensive, and environmentally conscious. researchgate.net

Novel Catalytic Systems: The exploration of reusable, non-toxic catalysts, such as nanocatalysts or natural product-derived catalysts like betaine, could lead to higher yields and cleaner reaction profiles. nih.govsamipubco.com

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a critical step towards sustainability. rasayanjournal.co.inresearchgate.net

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Relevant Research |

| Microwave-Assisted Synthesis | Shorter reaction times, increased yields, lower energy consumption. | nih.gov |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified work-up procedures. | nih.govresearchgate.net |

| Advanced Catalysis | High efficacy, potential for reusability, reduced environmental impact. | nih.govsamipubco.com |

| Green Solvents | Reduced toxicity and environmental harm, improved safety profile. | rasayanjournal.co.inresearchgate.net |

Exploration of Novel Reactivity Patterns and Catalytic Transformations